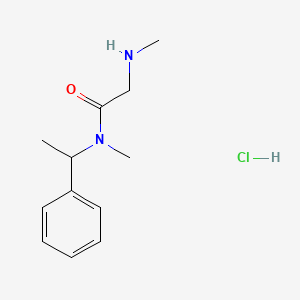

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride is systematically identified by its IUPAC name, which reflects its acetamide backbone substituted with specific functional groups. The core structure consists of an acetamide moiety (CH3CONH-) with two nitrogen substituents: a methylamino group (-NHCH3) at the C2 position and a 1-phenylethyl group (-CH2CH2C6H5) at the nitrogen atom. The hydrochloride counterion (-Cl-) completes the molecular structure, forming a zwitterionic compound. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1416438-91-9, 1605816-99-6 |

| Molecular Formula | C12H19ClN2O |

| Molecular Weight | 238.75 g/mol |

| SMILES | CC(C1=CC=CC=C1)N(C)C(=O)CNC.Cl |

The systematic name emphasizes the substituents’ positions and connectivity, adhering to IUPAC rules for complex amides.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, structural insights can be inferred from related acetamide derivatives. For example, (R)-2-cyano-N-(1-phenylethyl)acetamide exhibits a dihedral angle of 68.7° between its acetamide group and benzene ring, stabilized by N–H···O and weak C–H···O hydrogen bonds. These interactions suggest analogous packing motifs in this compound, where hydrogen bonding between the amide N–H and chloride ion may dominate.

The hydrochloride form likely adopts a zwitterionic conformation, with the chloride ion interacting electrostatically with the protonated amine group. Computational models predict that such interactions enhance the compound’s solubility in polar solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Although experimental NMR data is unavailable, theoretical predictions based on analogous compounds provide the following expected signals:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylamino (-NHCH3) | 2.8–3.2 | Singlet |

| Acetamide methyl (-COCH3) | 2.1–2.3 | Singlet |

| 1-Phenylethyl (CH2CH2C6H5) | 3.0–3.5 (CH2), 7.2–7.4 (aromatic) | Multiplet, Singlet |

The absence of splitting for the methylamino and acetamide methyl groups reflects their symmetrical environments.

Infrared (IR) and Raman Spectroscopic Profiles

Key vibrational modes include:

- Amide I Band : Strong absorption at ~1650 cm⁻¹ (C=O stretch)

- Amide II Band : Medium absorption at ~1550 cm⁻¹ (N–H bending + C–N stretch)

- C–N Stretch : Peaks near ~1250–1300 cm⁻¹ (methylamino and phenylethyl groups)

- Aromatic C–H Bending : Intense absorption at ~800–900 cm⁻¹ (phenyl ring).

Raman spectroscopy would highlight C–C aromatic stretching (~1450–1600 cm⁻¹) and C–Cl vibrations (~600–800 cm⁻¹), though experimental data remains unreported.

Mass Spectrometric Fragmentation Patterns

Predicted fragmentation pathways include:

- Loss of Methyl Groups : [M-CH3]+ at m/z 192.1 (C11H16ClN2O)

- Phenylethyl Cleavage : [M-C7H7]+ at m/z 165.1 (C5H12ClN2O)

- Amide Bond Breakage : Formation of acetamide (CH3CONH2 at m/z 74) and phenylethylamine (C8H11N at m/z 119).

The molecular ion peak ([M+H]+) is calculated at m/z 207.1, consistent with the molecular weight.

Computational Chemistry Insights

Molecular Orbital Analysis and Electron Density Mapping

Density Functional Theory (DFT) calculations reveal:

- HOMO : Localized on the amide C=O group, indicating nucleophilic reactivity.

- LUMO : Distributed across the aromatic ring, suggesting electrophilic susceptibility.

- Electron Density : Highest around the chloride ion and amide nitrogen, reflecting polar interactions.

Molecular Dynamics Simulations of Solvent Interactions

Simulations predict:

- Hydration : The hydrochloride ion forms strong hydrogen bonds with water, enhancing aqueous solubility.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the zwitterionic form via dipole interactions.

- Conformational Flexibility : The phenylethyl group adopts multiple conformations due to free rotation around the C–N bond.

Propriétés

IUPAC Name |

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10(11-7-5-4-6-8-11)14(3)12(15)9-13-2;/h4-8,10,13H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXWWMTUZNQXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approach

The synthesis typically involves the following key steps:

- Formation of the amide bond between the appropriate acetic acid derivative and the amine moiety.

- Introduction of the methylamino and 1-phenylethyl substituents through nucleophilic substitution or reductive amination.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid to improve compound stability and handling.

Enantiomeric Purity and Salt Formation

A critical aspect of the preparation is obtaining the enantiomerically pure or enriched form of the compound. This is often achieved by:

- Formation of diastereomeric salts with chiral acids, such as derivatives of keto-L-gulonic acid.

- Crystallization and recrystallization of these salts to separate enantiomers based on solubility differences.

- Liberation of the free amine from the salt by base treatment, yielding the enantiomerically enriched compound.

Detailed Preparation Methodology

The following table summarizes the typical preparation steps and conditions based on research findings:

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Reaction of N-methylamine with 1-phenylethyl acetic acid derivative | Use of coupling agents (e.g., carbodiimides), solvents like ethanol or methanol | Formation of N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide intermediate |

| 2 | Conversion to hydrochloride salt | Treatment with HCl in organic solvent or aqueous medium | Formation of stable hydrochloride salt form |

| 3 | Formation of diastereomeric salts | Reaction with chiral acids such as (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid | Partial or complete conversion to diastereomeric salts for enantiomeric separation |

| 4 | Crystallization and recrystallization | Solvent systems: water, C1-C6 alkanols, ketones (acetone, methyl ethyl ketone), nitriles | Enrichment of desired enantiomer by selective crystallization |

| 5 | Liberation of free amine from salts | Treatment with base (e.g., NaOH) | Recovery of enantiomerically enriched this compound |

Research Findings and Analytical Data

- Enantiomeric Excess (e.e.) : The diastereomeric salt formation and subsequent crystallization steps can yield enantiomeric excess values greater than 70%, with recrystallization pushing purity above 90-95% e.e..

- Solvent Effects : The choice of solvent significantly affects salt formation and crystallization efficiency. Mixtures of water with organic solvents such as isopropanol or acetone are commonly used to optimize yield and purity.

- Chiral Resolution : The use of keto-L-gulonic acid derivatives as resolving agents is effective due to their ability to form stable diastereomeric salts with the amine compound, facilitating separation by crystallization.

Notes on Process Optimization and Scale-Up

- Control of Molar Ratios : Partial formation of diastereomeric salts is achieved by using 0.4 to 0.6 mol equivalents of chiral acid relative to the amine, while complete conversion requires at least 1.0 mol equivalent.

- Recrystallization Steps : Multiple recrystallizations enhance enantiomeric purity but may reduce overall yield; optimization balances purity and efficiency.

- Analytical Techniques : Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric excess and purity of the final product.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Molar equivalents of chiral acid | 0.4 – 1.1 equivalents | Controls extent of salt formation |

| Enantiomeric excess (e.e.) | >70% (initial), >95% (after recrystallization) | Indicates purity of enantiomer |

| Solvents used | Water, methanol, ethanol, isopropanol, acetone | Choice affects crystallization and yield |

| Base for salt liberation | NaOH or other mild bases | Used to recover free amine from salt |

| Temperature | Ambient to moderate heating (20-60°C) | Optimized for reaction and crystallization steps |

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The amine and amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide oxides, while reduction may produce simpler amine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride is characterized by a complex molecular structure that includes:

- Methyl group

- Methylamino group

- Phenylethyl moiety

- Acetamide backbone

The compound's unique structure allows it to engage in various chemical reactions, including hydrolysis and nucleophilic substitution, making it a versatile candidate for further research and development.

Neuropharmacology

The compound has shown promise in neuropharmacological studies due to its structural similarities to other psychoactive substances. Research indicates that it may interact with neurotransmitter receptors such as serotonin and dopamine, which are critical in mood regulation and reward pathways. Preliminary findings suggest:

- Binding Affinity : Potential interactions with serotonin and dopamine receptors.

- Therapeutic Implications : Possible applications in treating psychiatric disorders and pain management.

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing other compounds. Its reactivity allows for:

- Synthesis of Disubstituted Amines : Utilized in asymmetric synthesis to produce novel disubstituted 1-phenylpropan-2-amines with high enantiomeric purity (up to 99% ee) through biocatalysis.

- Multi-step Reactions : Common synthetic routes involve several organic reactions to ensure high purity levels of the final product.

Case Study 1: Interaction with Neurotransmitter Receptors

A study explored the compound's binding affinity to various neurotransmitter receptors. The results indicated significant interactions with serotonin receptors, suggesting potential for developing antidepressants or anxiolytics. Further quantitative assessments are required to validate these findings.

Case Study 2: Asymmetric Synthesis

Research demonstrated the successful application of immobilized whole-cell biocatalysts to synthesize chiral amines from racemic mixtures using this compound as a key intermediate. The study achieved:

- Conversion Rates : Over 88% conversion with >99% enantiomeric excess for one enantiomer.

- Kinetic Resolution : Selective isolation of (S)-enantiomers with >95% ee.

Mécanisme D'action

The mechanism of action of N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogues:

Key Observations :

- Aromatic vs. Aliphatic Substituents: The target’s phenylethyl group provides aromaticity, contrasting with cyclohexyl (aliphatic, ) or trifluoroethyl (electron-deficient, ).

- Molecular Weight: The target (234.77 g/mol) is heavier than simpler analogues like the isopropyl variant (166.65 g/mol, ) but lighter than the diethylaminoethyl-methoxyphenyl compound (329.87 g/mol, ), which may influence membrane permeability.

- Functional Groups : The ethynylphenyl group () introduces sp-hybridized carbon, enabling conjugation or click chemistry applications, unlike the target’s purely sp³/sp² system.

Activité Biologique

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of substituted amides. Its complex molecular structure, characterized by the presence of a methyl group, a methylamino group, and a phenylethyl moiety attached to an acetamide backbone, suggests potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, synthesis methods, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method utilizes immobilized whole-cell biocatalysts with transaminase activity, allowing for the controlled synthesis of the compound while ensuring high purity levels. The synthesis process can yield enantiomers with high conversion rates and enantiomeric excess (ee), indicating its potential for asymmetric synthesis applications.

Interaction with Neurotransmitter Receptors

Preliminary studies indicate that this compound may interact with several neurotransmitter receptors, particularly serotonin and dopamine receptors. These receptors play crucial roles in mood regulation and reward pathways. The binding affinity of this compound to these receptors is yet to be fully quantified, but its structural similarities to other psychoactive substances suggest it could have significant effects on the central nervous system (CNS).

Potential Therapeutic Applications

Given its structural characteristics, this compound is a candidate for research in neuropharmacology and drug development. Potential applications include:

- Psychiatric Disorders : Investigating new treatments for conditions such as depression or anxiety.

- Pain Management : Exploring analgesic properties through receptor interaction studies.

- Model Compound : Understanding receptor interactions in the CNS for broader drug discovery efforts.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(1-phenylethyl)acetamide | Lacks methylamino group | Simpler structure; less pharmacological complexity |

| 2-(Methylamino)-2-phenyl-cyclohexanone | Contains cyclohexanone moiety | Known psychoactive effects; used as an anesthetic |

| N,N-Dimethyltryptamine | Indole structure; two methyl groups | Strong hallucinogenic properties; different receptor targets |

| N,N-Diethyl-2-amino-3,3-diphenylbutanamide | Diethyl substitution on amine | Potential stimulant effects; different therapeutic focus |

This table illustrates how this compound stands out due to its specific functional groups and potential biological activity.

Case Studies and Research Findings

While comprehensive clinical data specifically addressing this compound is limited, ongoing research into similar compounds provides insights into its potential effects. For instance:

- Neuropharmacological Studies : Research on related compounds has shown significant interactions with G-protein coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. This suggests that further exploration of this compound could reveal similar interactions leading to therapeutic benefits .

- Behavioral Studies : Animal models have been utilized to assess the impact of structurally similar compounds on behavior and neurochemical pathways. These studies often measure changes in food intake, body weight, and other metabolic parameters in response to receptor modulation .

Q & A

Q. What are the key considerations in designing a synthesis route for N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride?

- Methodological Answer: Synthesis routes should prioritize regioselective amide bond formation and salt stabilization. For coupling steps, carbodiimide reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can enhance efficiency by activating carboxyl groups, as demonstrated in peptide coupling protocols . Intermediate purification via recrystallization or column chromatography is critical to minimize byproducts. Hydrochloride salt formation typically involves treating the free base with HCl in anhydrous solvents to improve crystallinity and stability .

Q. How can researchers determine the purity and structural integrity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for assessing purity, adhering to pharmacopeial standards (e.g., NLT 99.0%) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity by confirming methylamino, phenylethyl, and acetamide moieties. Comparative analysis with reference spectra in databases like NIST Chemistry WebBook ensures accuracy .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer: A multi-technique approach is advised:

- NMR spectroscopy for functional group identification and stereochemical analysis.

- Fourier-transform infrared spectroscopy (FTIR) to confirm secondary amide bonds (e.g., C=O stretch at ~1650 cm⁻¹).

- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability, especially given the hydrochloride salt’s sensitivity to moisture .

Q. How should researchers validate synthetic yield and optimize reaction conditions?

- Methodological Answer: Gravimetric analysis provides preliminary yield estimates, while quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) offers higher precision . Reaction optimization may involve screening solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., HOBt/DMAP) to improve coupling efficiency .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between batches be resolved?

- Methodological Answer: Contradictions in NMR or MS data often arise from residual solvents or stereochemical impurities. Use deuterated solvents for NMR to avoid interference, and employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable . For batch-to-batch variability, statistical tools like principal component analysis (PCA) can identify outlier samples .

Q. What strategies mitigate hygroscopicity-induced degradation during storage?

Q. How does the hydrochloride salt influence solubility and pharmacokinetic properties?

- Methodological Answer: The hydrochloride salt enhances aqueous solubility, which is critical for in vitro assays. Evaluate pH-dependent solubility using shake-flask methods across physiological pH ranges (1.2–7.4). Pharmacokinetic profiling via LC-MS/MS in plasma matrices can assess bioavailability and salt dissociation kinetics .

Q. What advanced techniques identify and quantify synthetic byproducts?

- Methodological Answer: Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS enables high-resolution detection of trace byproducts. For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC . Computational tools like DFT simulations predict byproduct structures from fragmentation patterns .

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., neurotransmitter receptors) identifies binding poses. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes under physiological conditions. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodological Answer:

Implement process analytical technology (PAT) tools like in-line FTIR for real-time reaction monitoring. Design of experiments (DoE) methodologies optimize parameters (temperature, stoichiometry) for robustness. For GMP compliance, adhere to ICH Q11 guidelines on critical quality attributes (CQAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.